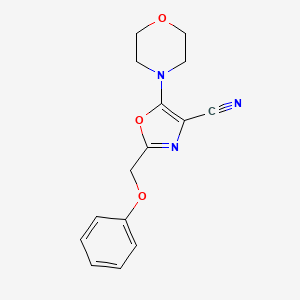![molecular formula C15H13BrO2 B5737840 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H13BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 4-[(4-methylbenzyl)oxy] group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(4-methylbenzyl)oxy]benzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as the brominating reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using efficient and cost-effective brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, time, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation Reactions: Major products include 3-bromo-4-[(4-methylbenzyl)oxy]benzoic acid and other oxidized derivatives.
Reduction Reactions: Major products include 3-bromo-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Scientific Research Applications
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the bromine atom and the aldehyde group, which can participate in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved in its biological activities are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of the 4-[(4-methylbenzyl)oxy] group.
4-Bromo-2-methoxybenzaldehyde: Another brominated benzaldehyde with different substitution patterns.
3-Bromo-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of the 4-[(4-methylbenzyl)oxy] group.
Uniqueness
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde is unique due to the presence of the 4-[(4-methylbenzyl)oxy] group, which imparts distinct chemical and physical properties. This substitution pattern can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-[(4-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRKQRVUZYZAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737758.png)
![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5737783.png)
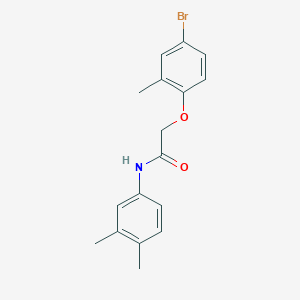
![2-[(5-chloro-2-nitrophenyl)thio]pyridine](/img/structure/B5737801.png)
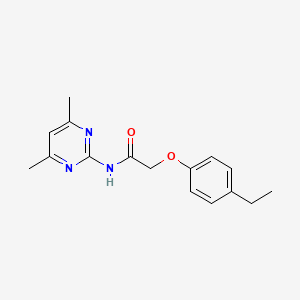
![METHYL 4-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}BENZOATE](/img/structure/B5737812.png)
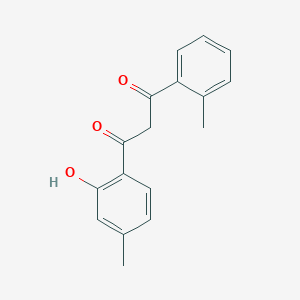
![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)
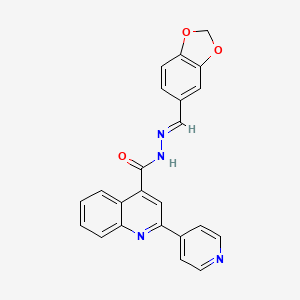
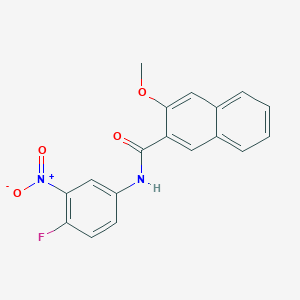
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![2-[[2-[(4-Chloropyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]propanedinitrile](/img/structure/B5737846.png)
![(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B5737861.png)
